molecular formula C9H6F6N2O2 B2760351 2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid CAS No. 1538422-47-7

2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B2760351
CAS No.: 1538422-47-7
M. Wt: 288.149
InChI Key: VWPVEMDXWFZCHL-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H6F6N2O2 It is known for its unique structure, which includes both trifluoroethyl and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid typically involves the reaction of 2,6-dichloropyridine-3-carboxylic acid with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the yield and purity of the final product. Additionally, industrial production may involve further purification steps, such as recrystallization or chromatography, to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the trifluoroethyl and trifluoromethyl groups on the pyridine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the position of the trifluoromethyl group can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2,2,2-trifluoroethylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6N2O2/c10-8(11,12)3-16-6-4(7(18)19)1-2-5(17-6)9(13,14)15/h1-2H,3H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPVEMDXWFZCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)NCC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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